![molecular formula C8H4F3NO2 B11777301 2-(Difluoromethoxy)-7-fluorobenzo[d]oxazole](/img/structure/B11777301.png)
2-(Difluoromethoxy)-7-fluorobenzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethoxy)-7-fluorobenzo[d]oxazole is a heterocyclic compound that contains both oxygen and nitrogen atoms within its ring structure. This compound is part of the oxazole family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of fluorine atoms in its structure enhances its chemical stability and biological activity, making it a valuable compound for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-7-fluorobenzo[d]oxazole typically involves the condensation of aromatic aldehydes with 2-aminophenols. One common method includes the use of LAIL@MNP nonmartial (MNC-19) as a catalyst . The reaction proceeds through the formation of an intermediate oxazolidine, which is then oxidized to yield the desired oxazole compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems, such as magnetically recoverable catalysts, can enhance the efficiency of the synthesis . These methods allow for the large-scale production of this compound with minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-7-fluorobenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for substitution reactions and oxidizing agents like hydrogen peroxide for oxidation reactions . The reaction conditions often involve moderate temperatures and the use of solvents such as toluene or ethanol.
Major Products
The major products formed from these reactions include various substituted oxazoles, which can have enhanced biological or chemical properties .
Scientific Research Applications
2-(Difluoromethoxy)-7-fluorobenzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s stability and biological activity make it useful in the study of enzyme interactions and cellular processes.
Mechanism of Action
The mechanism by which 2-(Difluoromethoxy)-7-fluorobenzo[d]oxazole exerts its effects involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 2-(Difluoromethoxy)-7-fluorobenzo[d]oxazole is unique due to its specific substitution pattern, which enhances its chemical stability and biological activity. The presence of both difluoromethoxy and fluorine groups in the oxazole ring contributes to its distinct properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H4F3NO2 |
|---|---|
Molecular Weight |
203.12 g/mol |
IUPAC Name |
2-(difluoromethoxy)-7-fluoro-1,3-benzoxazole |
InChI |
InChI=1S/C8H4F3NO2/c9-4-2-1-3-5-6(4)13-8(12-5)14-7(10)11/h1-3,7H |
InChI Key |
HAGJFUXDUJBDGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)OC(=N2)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


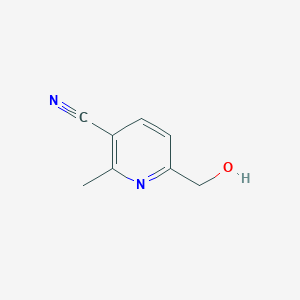
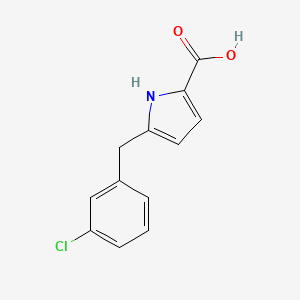
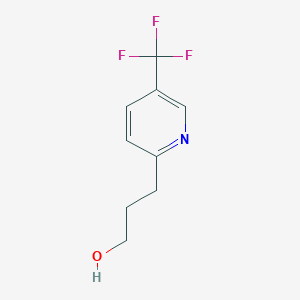
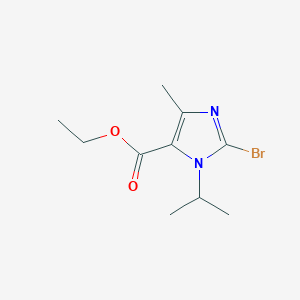
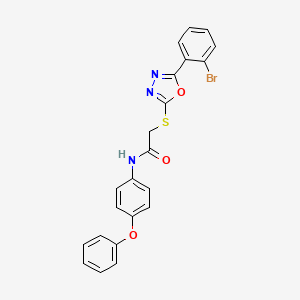
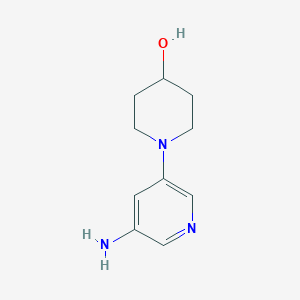
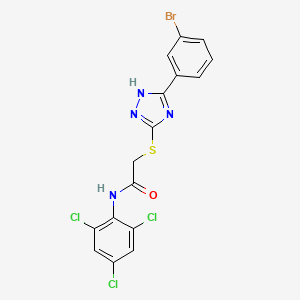
![3-Isopropyl-1-methyl-4-(propan-2-ylidene)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B11777242.png)
![Ethyl 2,3-dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B11777247.png)
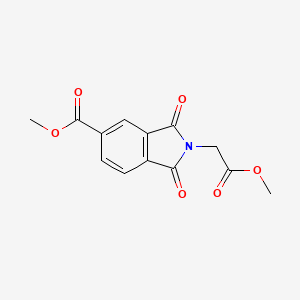
![Pyrrolidin-1-yl(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-8-yl)methanone](/img/structure/B11777263.png)


![5-(Methylsulfonyl)-4-(o-tolyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11777285.png)
